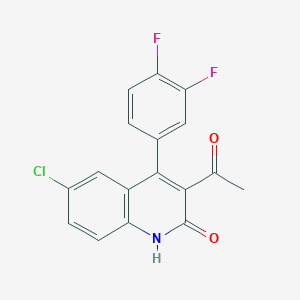

3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one

Descripción

Historical Context and Significance in Heterocyclic Chemistry

The quinolinone scaffold has been a cornerstone of medicinal chemistry since the discovery of nalidixic acid in 1962, the first quinolone antibiotic. The structural evolution of quinoline derivatives accelerated with the development of synthetic methodologies such as the Conrad–Limpach synthesis (1887), which enabled the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. These advances laid the groundwork for modern modifications, including halogenation and fluorination, to enhance bioactivity.

The compound 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one represents a specialized derivative within this lineage. Its synthesis builds upon classical strategies like the Knorr quinoline cyclization, which facilitates the formation of substituted quinolinones through reactions between β-ketoesters and aromatic amines. Early research on similar structures, such as 4-phenyl-2-quinolones, demonstrated potent anticancer activity, prompting further exploration of substituent effects.

Position within the Quinolinone Family of Compounds

Quinolinones are bicyclic heterocycles comprising a benzene ring fused to a 2-pyridone moiety. The structural uniqueness of 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one arises from three key substituents:

- Acetyl group at position 3 : Enhances electron-withdrawing effects, potentially stabilizing the keto-enol tautomer and influencing binding interactions.

- Chloro substituent at position 6 : Improves lipophilicity and may interfere with microbial DNA gyrase or eukaryotic topoisomerases.

- 3,4-Difluorophenyl group at position 4 : Introduces steric bulk and fluorophilic interactions, optimizing target affinity.

Comparative analysis with analogs highlights its distinct profile. For instance, 4-phenyl-2-quinolones lacking fluorine substituents exhibit reduced antiproliferative activity, underscoring the importance of difluorophenyl groups in enhancing potency.

Research Importance and Applications Overview

This compound has garnered attention in drug discovery due to its versatile pharmacological potential:

- Anticancer Activity : Derivatives with similar substitution patterns exhibit low micromolar IC₅₀ values. For example, 4-phenyl-2-quinolone analogs demonstrated IC₅₀ values of 0.32 μM against COLO205 colorectal cancer cells. The difluorophenyl group may enhance tubulin-binding affinity, disrupting mitotic spindle formation.

- Antimicrobial Potential : Fluoroquinolones with chloro substituents, such as ciprofloxacin, target DNA gyrase in Gram-negative bacteria. While direct studies on this compound are limited, structural analogs suggest possible broad-spectrum activity.

- Kinase Inhibition : Quinolinones are explored as tyrosine kinase inhibitors. The acetyl group at position 3 may facilitate hydrogen bonding with ATP-binding pockets.

Table 2: Biological Activity of Structural Analogs

Synthetic routes to this compound often employ Knorr cyclization or Conrad–Limpach condensation. For instance, heating 2-amino-5-chlorobenzophenone with ethyl acetoacetate at 180°C yields a 55% yield of the core structure. Subsequent fluorination and acetylation steps refine the substituent pattern.

Propiedades

IUPAC Name |

3-acetyl-6-chloro-4-(3,4-difluorophenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF2NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCWPSJCYBJZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one, a compound with the molecular formula CHClFNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antitumor, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a quinoline core substituted with an acetyl group, a chlorine atom, and a difluorophenyl moiety. Its structure is crucial for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Recent studies indicate that derivatives of quinoline compounds exhibit significant antibacterial properties. The antibacterial mechanism often involves the inhibition of DNA replication by targeting bacterial topoisomerases such as DNA gyrase and Topoisomerase IV .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Activity | Mechanism |

|---|---|---|

| 3-Acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one | Moderate | Inhibition of DNA gyrase |

| Sitafloxacin | Strong | Inhibition of DNA replication |

| Delafloxacin | Strong | Interference with topoisomerases |

Antitumor Activity

The compound has shown promise in antitumor activity through various mechanisms. It can induce apoptosis in cancer cells, as demonstrated in studies involving breast cancer cell lines (MDA-MB-231). The compound's ability to enhance caspase-3 activity suggests a role in apoptotic pathways .

Case Study: Effects on MDA-MB-231 Cells

In vitro studies revealed that 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one significantly inhibited cell proliferation at concentrations around 10 µM. Morphological changes consistent with apoptosis were observed, alongside increased caspase-3 activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It demonstrated significant inhibition of pro-inflammatory cytokines and showed efficacy comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Effects

| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| 3-Acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one | 34.1 | Diclofenac | 31.4 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that compounds similar to 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one exhibit significant biological activities, making them candidates for drug development.

- Anticancer Activity : Quinoline derivatives have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer proliferation. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar quinoline derivatives have demonstrated effectiveness against bacterial and fungal strains, indicating that this compound may also possess similar properties .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules.

- Synthesis of Novel Quinoline Derivatives : It can be utilized as a building block in the synthesis of other quinoline derivatives with tailored biological activities or physicochemical properties .

- Retrosynthetic Analysis : Advanced synthetic planning tools have been employed to predict feasible synthetic routes involving this compound, enhancing efficiency in laboratory settings .

Material Science

Research into the use of quinoline derivatives in material science has increased due to their interesting electronic properties.

- Fluorescent Materials : The incorporation of fluorine atoms can enhance the fluorescent properties of quinoline derivatives, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Case Studies

Several studies highlight the applications of 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one and related compounds:

Comparación Con Compuestos Similares

Substituent-Driven Variations in Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Key Observations:

- Substituent Position: The 3,4-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated phenyl analogs, likely improving binding to hydrophobic enzyme pockets .

- Steric and Conformational Effects: X-ray crystallography of 3-acetyl-6-Cl-4-Ph-quinolin-2(1H)-one reveals a phenyl ring twisted by 65.5–70.5° relative to the quinoline core . The 3,4-difluorophenyl group in the target compound may induce greater torsional strain, affecting crystal packing and solubility.

Métodos De Preparación

Cyclization and Acetylation

A common approach involves the condensation of 2-aminobenzophenone derivatives with β-keto esters or diketene derivatives to form the quinolinone ring bearing the acetyl group at the 3-position. For instance, reaction of substituted anilines with ethyl acetoacetate under acidic or Lewis acid catalysis leads to 3-acetylquinolin-2(1H)-one scaffolds. This method allows the introduction of the acetyl group directly during ring formation.

Halogenation (Chlorination)

The 6-chloro substitution on the quinoline ring is introduced either by starting from appropriately chlorinated anilines or via regioselective halogenation of the quinolinone intermediate. Controlled chlorination methods ensure selective substitution at the 6-position without affecting other positions on the quinoline ring.

Installation of 3,4-Difluorophenyl Group at the 4-Position

The 4-position aryl substitution with a 3,4-difluorophenyl group is commonly achieved through Suzuki–Miyaura cross-coupling reactions. The process involves:

- Preparation of a 3-acetyl-6-chloro-4-iodoquinolin-2(1H)-one intermediate.

- Coupling this intermediate with 3,4-difluorophenylboronic acid under palladium catalysis.

Detailed Synthetic Procedure Example

A representative synthetic sequence for 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one may be outlined as follows:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Chloro-2-aminobenzophenone + ethyl acetoacetate + acid catalyst | Cyclization via Conrad–Limpach reaction to form 3-acetyl-6-chloroquinolin-2(1H)-one | Quinolinone core with acetyl and chloro substituents |

| 2 | Iodination reagent (e.g., N-iodosuccinimide) | Regioselective iodination at 4-position | 4-Iodo-3-acetyl-6-chloroquinolin-2(1H)-one intermediate |

| 3 | 3,4-Difluorophenylboronic acid, Pd catalyst, base, solvent | Suzuki–Miyaura cross-coupling | Introduction of 3,4-difluorophenyl substituent at 4-position |

| 4 | Purification (recrystallization or chromatography) | Isolation of final product | Pure 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one |

Catalysts and Conditions

- Cyclization: Acidic conditions or Lewis acids (e.g., CeCl3) facilitate ring closure.

- Iodination: Mild iodinating agents ensure selective functionalization.

- Suzuki Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed with bases like K2CO3 or Na2CO3 in solvents such as toluene, dioxane, or DMF, often under inert atmosphere and elevated temperatures (80–110 °C).

Research Findings on Yield and Efficiency

| Step | Yield (%) | Notes |

|---|---|---|

| Cyclization to quinolinone core | 70–85% | High regioselectivity and good yields reported |

| Iodination at 4-position | 80–90% | Selective iodination without over-substitution |

| Suzuki–Miyaura coupling | 60–75% | Efficient arylation with good functional group tolerance |

The overall yield for the multistep synthesis typically ranges around 40–55%, depending on purification efficiency and reaction optimization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Conrad–Limpach cyclization + Halogenation + Suzuki coupling | Stepwise synthesis from substituted aniline | High regioselectivity, well-established | Multistep, moderate overall yield |

| Multicomponent catalysis with magnetic nanoparticle catalyst | One-pot synthesis under solvent-free conditions | Rapid, recyclable catalyst, green chemistry | Specificity for target compound not fully established |

| Sulfoxide-mediated substitution | Intermediate sulfoxide formation for amine substitution | Facilitates substitution reactions | More complex intermediate synthesis |

Q & A

Q. How should researchers address batch-to-batch variability in compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.